
1,1'-Bis(2-chloroethyl)-2,2'-diphenyl-3,3'-biindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is a complex organic compound known for its unique chemical structure and properties This compound features two indolizine rings, each substituted with a 2-chloroethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylamine with diphenylacetylene under specific conditions to form the desired biindolizine structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).
Major Products
Substitution: Formation of substituted biindolizine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced biindolizine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine involves its interaction with various molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): Known for its use as a chemical warfare agent and its cytotoxic properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Used in chemotherapy for its alkylating properties.
Uniqueness
1,1’-Bis(2-chloroethyl)-2,2’-diphenyl-3,3’-biindolizine is unique due to its biindolizine core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
189816-30-6 |
|---|---|
Fórmula molecular |
C32H26Cl2N2 |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[1-(2-chloroethyl)-2-phenylindolizin-3-yl]-2-phenylindolizine |
InChI |
InChI=1S/C32H26Cl2N2/c33-19-17-25-27-15-7-9-21-35(27)31(29(25)23-11-3-1-4-12-23)32-30(24-13-5-2-6-14-24)26(18-20-34)28-16-8-10-22-36(28)32/h1-16,21-22H,17-20H2 |
Clave InChI |
CFMGVOPTHASIJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2CCCl)C4=C(C(=C5N4C=CC=C5)CCCl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


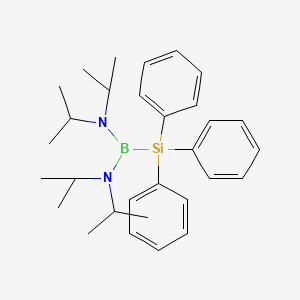
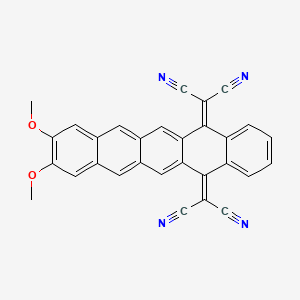
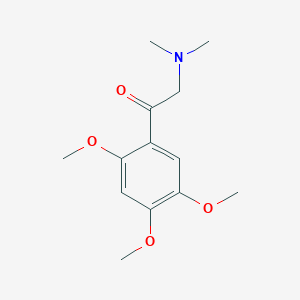

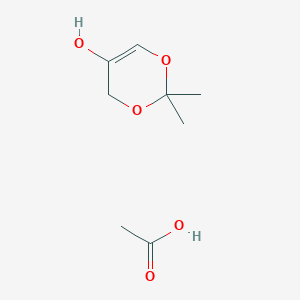
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
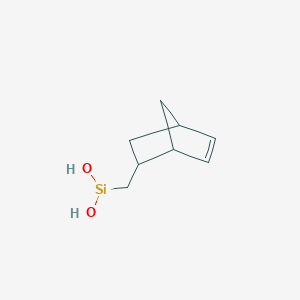
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
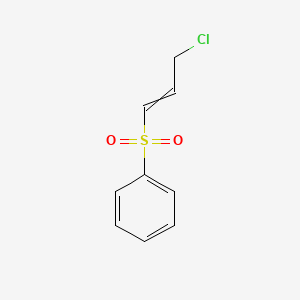
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)
